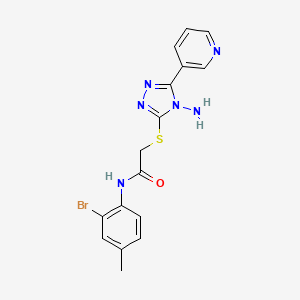![molecular formula C16H17BrN4 B12141865 N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B12141865.png)
N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a pyridinylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine typically involves the condensation reaction between 3-bromobenzaldehyde and 4-pyridin-2-ylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate heating.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. It has been studied for its antiplatelet activity, antioxidant properties, and potential as an anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, which are involved in inflammatory processes. The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory and antiplatelet effects .
類似化合物との比較
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a pyridine ring, making them structurally related.
Bis-(3-bromobenzylidene) compounds: These compounds have similar benzylidene groups and exhibit comparable biological activities.
Uniqueness: N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine stands out due to its specific combination of a bromobenzylidene group and a pyridinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H17BrN4 |
|---|---|
分子量 |
345.24 g/mol |
IUPAC名 |
(E)-1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2/b19-13+ |
InChIキー |
ZLRPTDMMSNZRQZ-CPNJWEJPSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12141785.png)
}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide](/img/structure/B12141793.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12141801.png)
![N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12141809.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12141814.png)
![3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12141832.png)

![Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12141851.png)
![2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12141856.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one](/img/structure/B12141862.png)
![(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide](/img/structure/B12141863.png)
![2-Methyl-5-nonylindolo[2,3-b]quinoxaline](/img/structure/B12141876.png)
![1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12141887.png)

